Methyl prednisolonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57072-99-8 |
|---|---|
Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetate |
InChI |
InChI=1S/C22H28O6/c1-20-8-6-13(23)10-12(20)4-5-14-15-7-9-22(27,18(25)19(26)28-3)21(15,2)11-16(24)17(14)20/h6,8,10,14-17,24,27H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,20-,21-,22-/m0/s1 |
InChI Key |
BYJMCPXILLQHFX-XWEMDTDISA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(=O)OC)O)CCC4=CC(=O)C=CC34C)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(=O)OC)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(=O)OC)O)CCC4=CC(=O)C=CC34C)O |
Synonyms |
methyl prednisolonate |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Methyl Prednisolonate
Retrosynthetic Analysis and Key Precursors for Methyl Prednisolonate
A retrosynthetic analysis of this compound logically deconstructs the molecule to identify its fundamental precursors. The primary disconnection occurs at the C-21 ester linkage, identifying prednisolone (B192156) as the immediate and principal precursor. This disconnection simplifies the synthesis to a forward reaction of esterifying the C-21 hydroxyl group of prednisolone.
Prednisolone itself is a well-established steroid, synthesized through various multi-step processes, often originating from more readily available steroid starting materials like hydrocortisone (B1673445) or other pregnane (B1235032) derivatives. The synthesis of the prednisolone backbone, however, is beyond the scope of this analysis, which focuses on the final esterification step to yield this compound.
The key precursors and reagents for the synthesis of this compound are outlined in the table below.
| Precursor/Reagent | Role in Synthesis |
| Prednisolone | The foundational steroid scaffold containing the C-21 hydroxyl group for esterification. |
| Methanol (B129727) | The source of the methyl group for the formation of the methyl ester. |
| Oxidizing Agents | Used to convert the C-21 hydroxyl group to an intermediate aldehyde or carboxylic acid. |
| Catalysts | To facilitate the esterification reaction, which can include acids, bases, or enzymes. |
Established Synthetic Routes for this compound
The established synthetic routes to this compound primarily revolve around the esterification of the C-21 hydroxyl group of prednisolone.
A prominent method for the synthesis of this compound involves a two-step oxidation process followed by esterification. In this pathway, prednisolone is first subjected to mild oxidation to form a C-21 aldehyde intermediate. This intermediate is then further oxidized in the presence of methanol to yield the final methyl ester product, this compound.
Key reaction conditions for this methodology include the careful selection of oxidizing agents to ensure selectivity for the C-21 hydroxyl group and control of reaction parameters such as temperature and reaction time to maximize yield and minimize side products.
While specific catalytic approaches for the direct synthesis of this compound are not extensively detailed in publicly available literature, general principles of catalytic esterification are applicable. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed to protonate the carboxylic acid intermediate (formed in situ), making it more susceptible to nucleophilic attack by methanol.
Alternatively, base-catalyzed transesterification could be a potential route, although it is less common for this specific transformation. Enzymatic catalysis, utilizing lipases, presents a green alternative that can offer high selectivity and mild reaction conditions, though its application specifically to this compound synthesis is not widely documented.
Optimizing the yield of this compound synthesis involves several strategic considerations. The choice of solvent can significantly impact reaction rates and equilibrium positions. The use of an excess of methanol can drive the esterification equilibrium towards the product side. The removal of water, a byproduct of the esterification reaction, is another critical factor in maximizing yield. This can be achieved through azeotropic distillation or the use of dehydrating agents.
Purification of the final product, typically through recrystallization or chromatography, is essential to remove unreacted starting materials and any side products, thereby ensuring a high purity of the final this compound.
Novel Synthetic Approaches and Green Chemistry Principles in this compound Production
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly synthetic processes. In the context of this compound production, this involves the use of less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste.
The application of biocatalysis, using enzymes like lipases for the esterification step, represents a significant advancement in green steroid synthesis. Biocatalytic methods often proceed under mild conditions, in aqueous or benign solvent systems, and with high chemo- and regioselectivity, reducing the need for protecting groups and minimizing side reactions.
The stereoselective synthesis of related compounds, such as the 20α- and 20β-epimers of methyl 20-dihydroprednisolonate, highlights the importance of chiral control in steroid chemistry. These epimers are diastereomers that differ in the spatial orientation of the hydroxyl group at the C-20 position.
The synthesis of these specific epimers would involve the stereoselective reduction of the C-20 ketone of a suitable prednisolone ester precursor. This can be achieved using chiral reducing agents or through biocatalytic reductions, which are known for their high stereoselectivity. The choice of catalyst or biocatalyst would determine which epimer is preferentially formed. While the specific synthesis of the methyl 20-dihydroprednisolonate epimers is not extensively documented, the principles of stereoselective ketone reduction are well-established and applicable.
Flow Chemistry Applications in Steroid Synthesis
The synthesis of complex molecules like steroids, including this compound, often involves lengthy and intricate processes. uva.nl Traditional batch synthesis methods for steroids can be challenging, but the advent of enabling chemical technologies, such as continuous flow chemistry, is offering new solutions to overcome these difficulties. uva.nl Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a tank, holds significant promise for steroid synthesis. uva.nl
This technology offers several advantages over batch processes, including improved process efficiency, better optimization, waste minimization, enhanced safety, and easier scalability. uva.nl While still an emerging field in steroid manufacturing, the application of flow technology is expected to drive methodological development and provide innovative strategies for previously unexplored chemistries. uva.nl The integration of continuous flow setups with other technologies like biocatalysis and photochemistry is being explored to further streamline and enhance the synthesis of structurally diverse steroids. uva.nl For instance, flow chemistry has been successfully utilized in the synthesis of various complex drugs, demonstrating its potential for producing high-purity products efficiently and safely. nih.gov
Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies
The development of new therapeutic agents often involves the synthesis of various analogs and derivatives of a lead compound to investigate its structure-activity relationship (SAR). This process is crucial for optimizing the compound's properties. In the context of glucocorticoids like this compound, synthetic modifications are aimed at improving physicochemical properties, such as water solubility, and enhancing therapeutic effects while minimizing systemic side effects. nih.gov
Modification at the C-17 Position (e.g., steroid-17-yl methyl glycolate (B3277807) derivatives)
The C-17 position of the steroid nucleus is a common target for modification to alter the pharmacokinetic and pharmacodynamic properties of corticosteroids. Introducing an ester protecting group at the 17-hydroxyl position can significantly change the drug's metabolic pathway and reduce side effects. google.com
One area of research involves the synthesis of steroid-17-yl methyl glycolate derivatives. In a study evaluating various acyl derivatives, a pivaloyl derivative (compound 9) was found to be instantaneously metabolized to this compound (compound 1) in systemic serum. nih.gov This rapid conversion highlights the potential of C-17 modifications to create prodrugs that release the active compound in the body. nih.gov
Table 1: In Vitro Half-Life of Steroid Derivatives in Human Serum
| Compound | Derivative Type | In Vitro Half-Life (hours) |
|---|---|---|
| 8 | Acetyl derivative | 18.2 |
| 9 | Pivaloyl derivative | 43.8 |
| Prednisolone | - | Extremely stable |
| Dexamethasone | - | Extremely stable |
Data sourced from a study on steroid-17-yl methyl glycolate derivatives. nih.gov
Modifications at Other Steroid Nucleus Positions (e.g., 21-thioalkylether derivatives of methyl 16-prednisolonecarboxylates)
Modifications at other positions of the steroid core are also explored to fine-tune the biological activity. As part of an "antedrug" approach, which aims to develop safer steroids that are metabolized into inactive forms, 21-thioalkylether derivatives of methyl 16-prednisolonecarboxylates have been synthesized. nih.govbenthamdirect.com
The synthesis involved reacting the 21-mesylate of methyl-16-prednisolonecarboxylates with sodium thioalkoxides, resulting in the desired thioalkylethers in yields of 60-75%. nih.govbenthamdirect.com In vitro metabolic studies showed that these new derivatives were predictably metabolized to inactive 16-carboxylic acids. nih.govbenthamdirect.com Importantly, all the newly synthesized antedrugs exhibited a lower binding affinity for the glucocorticoid receptor compared to prednisolone. nih.govbenthamdirect.com This indicates that replacing the 21-hydroxyl group with a thioalkylether function in 16-prednisolone carboxylate esters decreases their receptor binding affinity, a key aspect of the antedrug strategy. nih.govbenthamdirect.com
Table 2: Synthesis and Receptor Binding Affinity of 21-Thioalkylether Derivatives
| Starting Material | Reagent | Product | Yield | Glucocorticoid Receptor Binding Affinity |
|---|---|---|---|---|
| 21-mesylate of methyl-16-prednisolonecarboxylates | Na-thioalkoxides | 21-thioalkylether derivatives | 60-75% | Lower than prednisolone |
This table summarizes the synthesis and findings related to 21-thioalkylether derivatives of methyl 16-prednisolonecarboxylates. nih.govbenthamdirect.com
Introduction of Heteroatoms or Functional Groups
The incorporation of heteroatoms—atoms other than carbon and hydrogen, such as oxygen, nitrogen, sulfur, or halogens—into the steroid framework can impart distinct chemical and biological properties. nih.gov This strategy has attracted significant attention in medicinal chemistry for the development of novel therapeutic agents. nih.gov
Introducing heteroatoms can lead to compounds with enhanced therapeutic profiles and allows for the exploration of new drug candidates. nih.gov For example, fluorination at the C-9 position of the steroid ring is a well-known modification that enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The introduction of a 2-methylsulfanyl-acetyl side chain at C-21 has also been explored to develop potential imaging agents for glucocorticoid receptors. illinois.edu These modifications highlight the broad potential of incorporating different functional groups and heteroatoms to create steroid derivatives with unique properties and applications. nih.gov
Pre Clinical Pharmacological Investigations of Methyl Prednisolonate
Molecular Mechanisms of Action (in vitro and ex vivo)
Methyl prednisolonate, a synthetic glucocorticoid, exerts its effects through a series of intricate molecular interactions that primarily involve the glucocorticoid receptor (GR). These interactions ultimately lead to the modulation of gene expression and intracellular signaling pathways, forming the basis of its pharmacological activity.
Glucocorticoid Receptor Binding Affinity and Selectivity (in vitro studies)
The initial and pivotal step in the mechanism of action of this compound is its binding to the cytosolic glucocorticoid receptor. Upon binding, the receptor-ligand complex undergoes a conformational change, activates, and translocates to the nucleus. In the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes.
The selectivity of this compound for the glucocorticoid receptor over other steroid receptors, such as the mineralocorticoid receptor (MR), is another important aspect of its pharmacological profile. High selectivity for the GR is desirable as it minimizes off-target effects that can arise from the activation of other nuclear receptors.
| Compound | Receptor | Binding Affinity | Selectivity |
|---|---|---|---|
| This compound | Glucocorticoid Receptor (GR) | High | High for GR over MR |
| Dexamethasone | Glucocorticoid Receptor (GR) | High (Reference) | High for GR over MR |
Modulation of Intracellular Signaling Pathways (e.g., NF-κB activity in cell lines)
A significant component of the anti-inflammatory action of this compound is its ability to interfere with pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. patsnap.com NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. patsnap.comnih.gov
In vitro studies have shown that this compound can effectively inhibit NF-κB activation. nih.gov This inhibition can occur through several mechanisms. The activated glucocorticoid receptor can directly interact with NF-κB subunits, preventing their translocation to the nucleus and subsequent binding to DNA. Additionally, the GR can induce the expression of Inhibitor of kappa B (IκB), a protein that sequesters NF-κB in the cytoplasm, thereby preventing its activation. patsnap.com
The inhibition of NF-κB activity by this compound has been demonstrated in various cell lines. For instance, in a rat model of spinal cord injury, methylprednisolone (B1676475) was shown to reduce NF-κB binding activity. nih.gov Furthermore, studies using C2C12 myoblasts have established in vitro assays to quantify the inhibitory effect of corticosteroids on NF-κB activity. nih.gov
| Cell Line | Stimulus | Effect of this compound | Key Finding |
|---|---|---|---|
| Various cell lines | Pro-inflammatory signals (e.g., TNF-α) | Inhibition of NF-κB activation | Reduces expression of inflammatory mediators patsnap.comnih.gov |
| C2C12 myoblasts | TNF-α | Dose-dependent inhibition of NF-κB | Demonstrates a quantifiable inhibitory effect nih.gov |
Transcriptional Regulation and Gene Expression Profiling (e.g., RNA-seq in cell models)
The binding of the this compound-GR complex to GREs leads to either the activation (transactivation) or repression (transrepression) of target gene transcription. This transcriptional regulation is the primary mechanism by which glucocorticoids exert their wide-ranging effects.
Transactivation: The GR complex can directly bind to positive GREs in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription. An example of a gene upregulated by glucocorticoids is annexin-1 (also known as lipocortin-1), which plays a role in inhibiting phospholipase A2 and thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes. patsnap.com
Transrepression: Conversely, the GR complex can repress the expression of pro-inflammatory genes. This often occurs through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, preventing them from binding to their respective DNA response elements. researchgate.net
Gene expression profiling techniques, such as RNA-sequencing (RNA-seq), have been instrumental in elucidating the global transcriptional changes induced by glucocorticoids in various cell models. For example, RNA-seq studies on human airway smooth muscle cells treated with dexamethasone identified hundreds of differentially expressed genes, including both well-established and novel glucocorticoid-responsive genes. nih.govplos.org These studies provide a comprehensive view of the genes and pathways modulated by glucocorticoids, offering insights into their mechanisms of action. nih.gov While specific RNA-seq data for this compound was not found in the provided search results, the general principles of glucocorticoid-mediated transcriptional regulation are applicable. Studies on prednisolone (B192156) have also shown differential gene expression in various cell types. nih.govnih.gov
Interactions with Other Nuclear Receptors or Transcription Factors (e.g., AP-1)
Beyond its direct interaction with GREs and NF-κB, the glucocorticoid receptor activated by this compound can engage in crosstalk with other nuclear receptors and transcription factors, further refining its control over gene expression.
A key example of this crosstalk is the interaction with Activator Protein-1 (AP-1). AP-1 is a transcription factor involved in cellular proliferation, differentiation, and apoptosis, as well as in the inflammatory response. The activated GR can physically interact with components of the AP-1 complex, such as c-Jun and c-Fos, leading to the mutual repression of their transcriptional activities. researchgate.net This interaction is a critical component of the anti-inflammatory effects of glucocorticoids, as many pro-inflammatory genes are regulated by AP-1. Some synthetic glucocorticoids have been developed to specifically enhance AP-1 inhibition while minimizing transactivation, with the aim of separating anti-inflammatory effects from side effects. nih.gov
Crosstalk also occurs with other nuclear receptors, which can involve competition for shared coactivator proteins. frontiersin.org This can lead to a complex interplay of signaling pathways that fine-tunes the cellular response to this compound. The interaction of nuclear receptors can be crucial in regulating the expression of genes involved in metabolism and detoxification. frontiersin.orgnih.gov
Cellular Effects and Biological Activities (in vitro and ex vivo)
The molecular mechanisms of this compound translate into a range of observable effects at the cellular level. These effects have been characterized in various in vitro and ex vivo experimental systems.
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cell types. For example, in cultures of human oligodendroglioma cells (HOG), methylprednisolone caused a dose-dependent decrease in proliferation and differentiation. mdpi.com Similarly, it has been shown to inhibit the proliferation of lymphocytes in mixed lymphocyte cultures. nih.gov The cytotoxic activity of methyl prednisolone has been observed in different human lymphoid cell lines, with varying degrees of sensitivity. nih.gov
Furthermore, this compound has been shown to modulate the production of cytokines in in vitro models of inflammation. In co-cultures of synoviocytes and peripheral blood mononuclear cells, methylprednisolone inhibited the production of pro-inflammatory cytokines such as IL-17, IL-6, IL-1β, and IFN-γ in a dose-dependent manner. frontiersin.org It can also influence the balance of different T-cell subsets, for instance by modulating the Tfr/Tfh ratio. nih.gov
Ex vivo studies using peripheral blood mononuclear cells from patients have also been employed to assess the cellular effects of methylprednisolone. For example, the in vitro sensitivity of these cells to methylprednisolone has been investigated as a potential predictor of clinical response in certain conditions. nih.gov
| Cell Type/System | Observed Effect of this compound | Key Finding |
|---|---|---|
| Human Oligodendroglioma Cells (HOG) | Decreased proliferation and differentiation | Dose-dependent effect on cell growth and maturation mdpi.com |
| Human Lymphocytes (in MLC) | Inhibition of proliferation | Suppresses immune cell expansion nih.gov |
| Human Lymphoid Cell Lines | Cytotoxicity | Cell-line dependent sensitivity to the compound nih.gov |
| Synoviocytes and PBMC co-culture | Inhibition of pro-inflammatory cytokine production | Reduces key mediators of inflammation frontiersin.org |
| T-cells | Modulation of Tfr/Tfh ratio | Influences the balance of immune regulatory cells nih.gov |
Immunomodulatory Effects on Immune Cell Subsets (e.g., lymphocyte proliferation suppression)
Methylprednisolone exerts significant immunomodulatory effects by influencing the function and proliferation of various immune cell subsets. A primary mechanism is the suppression of T-cell lymphocyte functions. Studies have demonstrated that methylprednisolone can induce apoptosis (programmed cell death) in T-cells, particularly at moderate-to-high doses, while largely preserving B-cell function and antibody production geneesmiddeleninformatiebank.nl.
In mixed lymphocyte cultures, low doses of methylprednisolone have been shown to strongly inhibit the generation of secondary proliferative and cytotoxic cells. nih.gov This indicates that the steroid can prevent the priming of specific T-cells that are responsible for cytotoxic responses and proliferation upon secondary exposure to an antigen nih.gov. However, it does not render these cells permanently unresponsive; lymphocytes primed in the presence of the compound can still respond to the original stimuli in a primary fashion nih.gov. Interestingly, even at high concentrations, methylprednisolone did not inhibit the induction of suppressor T-lymphocytes, suggesting a selective effect on different T-cell subsets nih.gov.
Further research in patients with multiple sclerosis has assessed the in vitro and in vivo effects of methylprednisolone on circulating lymphocytes. In these studies, low molar concentrations of the compound increased pokeweed mitogen-stimulated IgG synthesis by unfractionated lymphocytes. nih.gov Phenotypic analysis of cells from patients before and after treatment showed no significant alteration in the populations of CD4 or CD8 cells, or their subpopulations nih.gov.
Anti-inflammatory Mechanisms in Cell-Based Assays (e.g., macrophage cell-derived MV-DEX studies)
The anti-inflammatory mechanisms of methylprednisolone are complex, involving the modulation of gene expression and cellular signaling pathways. At a molecular level, methylprednisolone diffuses across the cell membrane and binds to intracellular glucocorticoid receptors geneesmiddeleninformatiebank.nl. This complex then moves into the nucleus, where it interacts with DNA to either enhance or suppress the transcription of specific genes, ultimately inhibiting pro-inflammatory signals and promoting anti-inflammatory ones geneesmiddeleninformatiebank.nldrugbank.com.
Macrophages, key cells in the innate immune system, are a primary target of glucocorticoids frontiersin.orgfrontiersin.org. Methylprednisolone can inhibit the activation of pro-inflammatory (M1) macrophages and promote the polarization towards an anti-inflammatory (M2) phenotype nih.gov. For instance, studies with the related glucocorticoid prednisolone have shown it suppresses the expression of M1 markers while increasing the transcription of M2 markers like CD163 and CD206 nih.gov. This shift helps in the resolution of inflammation frontiersin.org.
While specific studies on "MV-DEX" (dexamethasone-loaded microvesicles) focus on a different glucocorticoid, the principle of using macrophage-derived microvesicles (MVs) or small extracellular vesicles (sEVs) as drug delivery systems is a relevant area of research nih.govnih.govfrontiersin.org. These MVs can be engineered to carry anti-inflammatory agents to target sites nih.govnih.gov. Macrophages themselves generate these vesicles, which play roles in cell-to-cell communication frontiersin.org. The anti-inflammatory effect of methylprednisolone on the macrophage itself would influence the signaling molecules packaged into these vesicles, representing an indirect mechanism of action. By suppressing pro-inflammatory mediators in macrophages, methylprednisolone reduces the inflammatory signals that can be propagated via these extracellular vesicles db-thueringen.de.
Apoptosis and Cell Cycle Modulation in Pre-clinical Models
Methylprednisolone can influence cell fate by inducing programmed cell death (apoptosis) and altering the cell cycle. This is a key aspect of its immunosuppressive activity, particularly on T-lymphocytes geneesmiddeleninformatiebank.nl.
In a study using Madin-Darby canine kidney (MDCK) tubular epithelial cells, the related glucocorticoid prednisolone was investigated for its effects on cellular damage induced by cyclosporin A (CsA), an immunosuppressant known to cause nephrotoxicity. Pretreatment with prednisolone protected the cells from CsA-induced apoptosis nih.gov. However, it did not prevent the cells from undergoing G0/G1 cell cycle arrest, even at its maximum protective concentration nih.gov. This suggests that the protective effects against apoptosis and the modulation of the cell cycle are distinct mechanisms. The study concluded that prednisolone's protective effect was linked to its ability to suppress the generation of reactive oxygen species (ROS) nih.gov.
Differentiation and Proliferation Studies in Specific Cell Types
Methylprednisolone's effects on cell differentiation and proliferation are highly context- and cell-type-dependent.
In studies on rat spinal cord-derived neural progenitor cells (NPCs), methylprednisolone was found to have a suppressive effect on proliferation, even under low oxygen conditions nih.gov. The proportion of nestin-positive (a marker for progenitor cells) NPCs decreased following treatment with the compound. Furthermore, methylprednisolone influenced the differentiation of these cells, leading to a smaller number of glial fibrillary acidic protein (GFAP)-positive cells (astrocytes) and a greater number of microtubule-associated protein 2 (MAP2)-positive cells (neurons) nih.gov. These effects were linked to the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Hes1, a downstream protein in the Notch signaling pathway nih.gov. Similarly, other research has shown that methylprednisolone can reduce the survival and proliferation of neural stem/progenitor cells nih.gov.
Conversely, in a different context, studies on human oligodendroglioma cells (HOG cells), a model for oligodendrocyte precursor cells, showed that methylprednisolone causes a dose-dependent decrease in their proliferation and differentiation into mature oligodendrocytes mdpi.com. This finding suggests that the compound's effects may not be favorable for remyelination processes where the proliferation and differentiation of these cells are crucial mdpi.com.
| Cell Type | Effect on Proliferation | Effect on Differentiation | Associated Molecular Pathways | Reference |
|---|---|---|---|---|
| Rat Neural Progenitor Cells (NPCs) | Decreased | Decreased differentiation into astrocytes; Increased differentiation into neurons | Inhibition of HIF-1α and Hes1 | nih.gov |
| Human Oligodendroglioma (HOG) Cells | Decreased | Decreased differentiation into oligodendrocytes | Not specified | mdpi.com |
Pharmacodynamics in Animal Models (Pre-clinical Efficacy Studies)
Evaluation in Murine Models of Inflammation and Autoimmunity (e.g., cotton pellet granuloma bioassay, oxazolone-induced ear edema)
Methylprednisolone has been evaluated in various murine models to determine its efficacy in treating inflammation and autoimmune conditions.
In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, methylprednisolone treatment induced reversible clinical and pathological remission. nih.gov It was also associated with a loss of lymphocyte reactivity to myelin oligodendrocyte glycoprotein, a key autoantigen in this disease nih.gov. Another study using the EAE model found that intranasally administered methylprednisolone effectively reduced clinical scores and neuroinflammation imrpress.com.
In a murine model of experimental autoimmune myositis, an inflammatory muscle disease, methylprednisolone was compared to rapamycin. While both showed therapeutic effects, rapamycin was found to have better efficacy in treating myositis in this specific model. nih.gov Methylprednisolone is also used as a positive control in studies of Systemic Lupus Erythematosus (SLE) in MRL/lpr lupus mice aragen.com. In these models, it has been shown to lower proteinuria scores, a marker of kidney damage associated with SLE aragen.com.
The oxazolone-induced ear edema model is a standard method for evaluating anti-inflammatory compounds. nih.govasianjpr.com This model creates a delayed-type hypersensitivity reaction, where application of the chemical oxazolone causes measurable ear swelling due to inflammation asianjpr.comneurofit.comaragen.com. The efficacy of a test compound is determined by its ability to reduce this swelling aragen.comresearchgate.net. This model is valuable for assessing both topical and systemic anti-inflammatory activity asianjpr.com.
The cotton pellet granuloma bioassay is another common pre-clinical model used to assess the anti-inflammatory properties of compounds. In this assay, sterile cotton pellets are implanted subcutaneously in rodents. These pellets induce a chronic inflammatory response, leading to the formation of granulomatous tissue around the implant. The anti-inflammatory effect of a substance is quantified by measuring the reduction in the dry weight of the granuloma formed over a period of several days. This model is particularly useful for evaluating the efficacy of drugs against the proliferative phase of inflammation.
Efficacy in Organ-Specific Disease Models (e.g., renal targeting, brain angiogenesis in mdx mice)
Pre-clinical studies have investigated the efficacy of methylprednisolone in models of diseases affecting specific organs, sometimes employing novel delivery strategies to enhance local effects.
Renal Targeting: To mitigate systemic side effects, researchers have developed strategies to target methylprednisolone directly to the kidneys. One approach involves creating a conjugate of methylprednisolone and lysozyme (B549824) (MPS-LZM) nih.govmdpi.comresearchgate.net. Lysozyme acts as a carrier that is filtered by the glomerulus and absorbed by proximal tubular epithelial cells in the kidneys mdpi.comresearchgate.net. Pharmacokinetic experiments in animal models confirmed that this conjugate significantly increased the renal exposure to active methylprednisolone compared to the free drug, improving the targeting efficiency by approximately 14-fold nih.govmdpi.comresearchgate.net.
| Compound | Renal Exposure (AUC₀₋t in h*ng/mL) | Improvement in Targeting Efficiency | Reference |
|---|---|---|---|
| Free Methylprednisolone (MP) | 17.59 | - | nih.govmdpi.comresearchgate.net |
| Methylprednisolone-Lysozyme (MPS-LZM) | 242.18 | ~14-fold | nih.govmdpi.comresearchgate.net |
Brain Angiogenesis in mdx Mice: The mdx mouse is an experimental model for Duchenne Muscular Dystrophy (DMD) nih.govplos.org. In the brains of these mice, there is an overexpression of angiogenic markers like HIF1α and VEGFA, leading to altered blood vessel formation nih.gov. A study evaluated the effect of α-methyl-prednisolone on this process. The research demonstrated that treatment with the compound induced a significant reduction in the mRNA and protein levels of these angiogenic markers nih.gov. The mechanism was suggested to be through the suppression of Protein Kinase C (PKC), which in turn normalized angiogenesis in the dystrophic brains nih.gov.
Biomarker Modulation in Animal Studies (e.g., HIF1α, VEGFA, VEGFR-2, PKC in mdx mice)
In pre-clinical evaluations using the mdx mouse model, an experimental analog for Duchenne Muscular Dystrophy (DMD), methylprednisolone has been shown to significantly modulate key biomarkers associated with angiogenesis. oup.com Studies have demonstrated that in the brains of dystrophic mdx mice, there is a notable overexpression of Hypoxia-Inducible Factor 1 alpha (HIF1α), Vascular Endothelial Growth Factor A (VEGFA), and its receptor, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as FLK1. oup.com This upregulation occurs in parallel with an increase in the expression of Protein Kinase C (PKC). oup.com
Treatment with α-methyl-prednisolone was found to induce a significant reduction in the mRNA and protein levels of HIF1α, VEGFA, VEGFR-2, and PKC. oup.com This suggests a mechanism of action for the compound that involves the normalization of angiogenesis in the dystrophic brain through the suppression of PKC-mediated pathways. oup.com The modulation of these specific biomarkers highlights the compound's activity in complex biological pathways related to vascularization and tissue response in a disease model.
Table 1: Effect of this compound on Angiogenic Biomarkers in mdx Mice Brain
| Biomarker | Observation in Untreated mdx Mice | Effect of this compound Treatment |
|---|---|---|
| HIF1α | Overexpressed | Significant reduction in mRNA and protein levels oup.com |
| VEGFA | Overexpressed | Significant reduction in mRNA and protein levels oup.com |
| VEGFR-2 (FLK1) | Overexpressed | Significant reduction in mRNA and protein levels oup.com |
| PKC | Increased Expression | Significant reduction in mRNA and protein levels oup.com |
Dose-Response Relationships in Pre-clinical Settings (e.g., granuloma formation inhibition)
The dose-dependent effects of methylprednisolone have been investigated in pre-clinical, in-vitro models of granuloma formation. Granulomas are characterized by the presence of multinucleated giant cells (MGCs), which are formed by the fusion of monocytes. In one such study, methylprednisolone was shown to inhibit the formation of these MGCs in a dose-dependent manner.
The investigation utilized a range of methylprednisolone concentrations from 0.001 to 100 µM. A significant decrease in the number of MGCs was observed at a concentration of 0.1 µM. oup.com At this concentration, aggregation of monocytes still occurred, but their fusion into MGCs was inhibited. oup.com At higher concentrations, methylprednisolone completely abrogated the formation of MGCs. oup.com These findings demonstrate a clear dose-response relationship for methylprednisolone in the inhibition of a key cellular process involved in granuloma formation.
Table 2: Dose-Response of this compound on In-Vitro Granuloma Formation
| This compound Concentration | Effect on Multinucleated Giant Cell (MGC) Formation |
|---|---|
| 0.001 µM | No significant effect reported |
| 0.1 µM | Significant decrease in the number of MGCs oup.com |
| > 0.1 µM | Complete abrogation of MGC formation oup.com |
Structure Activity Relationship Sar and Computational Studies of Methyl Prednisolonate
SAR Analysis of Methylprednisolone (B1676475) and its Derivatives
The development of methylprednisolone from its parent compound, prednisolone (B192156), is a classic example of SAR-guided drug design. The key structural modification in methylprednisolone is the addition of a methyl group at the 6α position of the steroid nucleus. This seemingly minor alteration has profound effects on its biological activity.
Esterification of the hydroxyl groups on the methylprednisolone molecule is a common strategy to modulate its physicochemical properties, such as lipophilicity and solubility, which in turn affects its absorption, distribution, and ultimately, its potency and duration of action. These ester derivatives are often considered prodrugs, which are converted to the active methylprednisolone within the body.
One prominent example is Methylprednisolone Aceponate (MPA), a diester at the C17 and C21 positions. wikipedia.org This modification significantly increases the lipophilicity of the molecule. This enhanced lipophilicity is crucial for topical applications, as it facilitates penetration into the skin. Once absorbed, MPA is metabolized to active forms, allowing for localized anti-inflammatory effects. nih.govpatsnap.com The choice of the ester group can tailor the drug for specific applications; for instance, water-soluble esters like sodium succinate (B1194679) are used for intravenous administration where rapid action is required. nih.gov
Table 1: Comparison of Methylprednisolone and its Ester Derivative
| Compound | Key Structural Difference | Primary Application Route | Effect of Modification |
|---|---|---|---|
| Methylprednisolone | Parent molecule | Oral, Intravenous | Systemic anti-inflammatory effects |
| Methylprednisolone Aceponate | Diester at C17 and C21 | Topical | Increased lipophilicity for enhanced skin penetration |
| Methylprednisolone Sodium Succinate | Ester at C21 | Intravenous | Increased water solubility for parenteral administration |
The biological efficacy of methylprednisolone is highly dependent on its specific functional groups and the precise stereochemistry of its steroid nucleus. slideshare.netresearchgate.net The core steroid structure, a tetracyclic system, provides the essential scaffold for interaction with the glucocorticoid receptor. uomustansiriyah.edu.iq
Key functional groups contributing to its activity include:
The 3-keto and Δ4,5 double bond in the A-ring: These are essential for glucocorticoid activity.
The 11β-hydroxyl group: This group is crucial for binding to the glucocorticoid receptor and for the anti-inflammatory activity.
The 6α-methyl group: This is the defining feature of methylprednisolone compared to prednisolone. This group enhances glucocorticoid potency and reduces the mineralocorticoid (salt-retaining) side effects. uomustansiriyah.edu.iq
The stereochemistry of the steroid nucleus is critical. The trans-fusion of the B/C and C/D rings creates a relatively flat molecular structure that fits into the ligand-binding pocket of the glucocorticoid receptor. slideshare.netresearchgate.net Even small changes in the orientation of substituents can dramatically alter biological activity. The specific spatial arrangement of the hydroxyl and methyl groups is what allows for high-affinity binding to the receptor and subsequent modulation of gene expression. nih.gov
A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. For methylprednisolone and other glucocorticoids, the key pharmacophoric elements for binding to the glucocorticoid receptor have been well-characterized. These include:
Hydrogen bond donors: The 11β- and 21-hydroxyl groups act as hydrogen bond donors, forming crucial interactions with amino acid residues in the receptor's binding pocket.
Hydrogen bond acceptors: The 3- and 20-keto groups serve as hydrogen bond acceptors.
Hydrophobic core: The steroid nucleus itself provides a large hydrophobic surface that interacts with nonpolar residues in the receptor.
Computational models, such as those generated using the HipHop algorithm in Catalyst software, can define these features in 3D space, aiding in the design of new molecules with desired activities. mdpi.com The precise geometry of these features is paramount for high-affinity binding and potent glucocorticoid activity.
Computational Chemistry and Molecular Modeling
Computational techniques are powerful tools for investigating the interactions between methylprednisolone and its biological targets at a molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov In the case of methylprednisolone, docking simulations with the glucocorticoid receptor (GR) have provided detailed insights into its binding mode. These simulations have confirmed the importance of the key pharmacophoric elements, showing how the hydroxyl and keto groups of methylprednisolone form a network of hydrogen bonds with specific amino acid residues in the GR's ligand-binding domain. oup.com
For instance, studies have shown that the 3-keto group and the 11β-hydroxyl group are critical for anchoring the molecule within the binding pocket. The hydrophobic steroid core fits snugly into a corresponding hydrophobic cavity in the receptor. Docking studies can also be used to compare the binding of different corticosteroids and their derivatives, helping to explain differences in their potencies. tandfonline.com
More recent in silico studies have also explored the binding of methylprednisolone to other proteins, such as the main protease (Mpro) of SARS-CoV-2, suggesting potential for drug repurposing. karazin.ua These studies have calculated binding energies and identified key interactions, providing a rationale for further experimental investigation. karazin.ua
Table 2: Predicted Binding Energies of Corticosteroids with SARS-CoV-2 Mpro
| Corticosteroid | Binding Energy (kcal/mol) |
|---|---|
| Dexamethasone | -7.8 |
| Triamcinolone | -7.6 |
| Methylprednisolone | -7.5 |
| Prednisone | -7.4 |
| Prednisolone | -7.0 |
| Hydrocortisone (B1673445) | -6.6 |
Data from in silico docking studies. karazin.ua
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. uu.nl These simulations can reveal how the binding of methylprednisolone affects the conformation and flexibility of the glucocorticoid receptor, and how stable the ligand-receptor complex is.
MD simulations have shown that upon binding of a glucocorticoid, the receptor undergoes a conformational change that is essential for its activity, including its translocation to the nucleus to regulate gene expression. nih.gov The stability of the methylprednisolone-GR complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable complex will exhibit relatively small fluctuations in these values.
These simulations can also provide insights into the role of individual amino acid residues in the binding pocket and how mutations in these residues might affect ligand binding and receptor activation. By understanding the dynamics of the methylprednisolone-GR interaction, researchers can gain a more complete picture of its mechanism of action and potentially design new glucocorticoids with improved properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a set of compounds with their biological activities. nih.gov For corticosteroids like methyl prednisolonate, QSAR studies are instrumental in understanding the specific molecular features that govern their interaction with receptors, such as the glucocorticoid receptor (GR) and corticosteroid-binding globulin (CBG), thereby influencing their anti-inflammatory potency.
A key application of QSAR in the context of corticosteroids has been to elucidate the binding affinity to CBG, which is crucial for the transport and bioavailability of these drugs. In one such study, a QSAR analysis was performed on a series of 30 steroids, including this compound analogs. The model was developed using Wang-Ford charges of non-hydrogen atoms, derived from the molecular electrostatic potential surface of geometries optimized with the AM1 semi-empirical method. nih.gov
The resulting QSAR models demonstrated a strong correlation between the electronic properties of specific atoms in the steroid nucleus and the binding affinity to CBG. nih.gov The study highlighted that the charges on atoms at key positions are significant contributors to the binding affinity. nih.gov This indicates that modifications at these sites can substantially alter the biological activity of the molecule. Furthermore, the inclusion of the molar refractivity (MR) descriptor in a parabolic relationship suggested that dispersion interactions also play a role in the binding process. nih.gov
The statistical robustness of the developed models was confirmed through "leave-one-out" cross-validation, yielding high predictive variance (77-82%) and explained variance (83-87%), indicating a strong predictive potential for new, similar compounds. nih.gov
Table 1: Key Atomic Positions in the Steroid Nucleus Influencing Corticosteroid-Binding Globulin (CBG) Affinity based on QSAR Modeling nih.gov
| Ring | Atomic Position(s) | Significance in QSAR Model |
| A | 3, 4, 5 | Charges on these atoms significantly contribute to binding affinity. |
| B/C Fusion | 8, 9 | Charges at the fusion points of these rings are important for binding. |
| D | 16 | The charge on this atom is a significant descriptor for binding affinity. |
In Silico ADME Prediction for Pre-clinical Relevance
Before a drug candidate can advance to clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be thoroughly evaluated. Poor pharmacokinetic profiles are a major reason for the failure of drug candidates during development. In silico ADME prediction models offer a rapid and cost-effective method to assess these properties in the early stages of drug discovery, helping to prioritize candidates with favorable characteristics. researchgate.netuniroma1.it
For this compound, computational tools like SwissADME can be utilized to predict its pharmacokinetic properties based on its chemical structure. sciensage.info These predictions are based on a combination of physicochemical properties and established rules, such as Lipinski's Rule of Five, which helps to forecast a drug's oral bioavailability.
The in silico analysis of this compound involves the prediction of several key parameters:
Physicochemical Properties: These include molecular weight, number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These fundamental properties are crucial determinants of a drug's behavior in a biological system.
Lipophilicity: Often expressed as LogP, this parameter indicates the compound's partitioning between an oily and an aqueous phase. It is critical for predicting absorption and distribution.
Water Solubility: This property affects the dissolution of the drug in the gastrointestinal tract and its subsequent absorption.
Pharmacokinetics: Predictions in this category include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, being a substrate or inhibitor of P-glycoprotein (P-gp) or CYP isoforms like CYP3A4 can significantly impact a drug's bioavailability and potential for drug-drug interactions.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value/Classification | Pre-clinical Relevance |
| Physicochemical Properties | ||
| Molecular Formula | C22H30O5 | Basic structural information. |
| Molecular Weight | 374.48 g/mol | Influences diffusion and absorption. |
| # Hydrogen Bond Acceptors | 5 | Affects solubility and receptor binding. |
| # Hydrogen Bond Donors | 3 | Affects solubility and receptor binding. |
| Molar Refractivity | 98.50 | Relates to molecular volume and polarizability. |
| Topological Polar Surface Area (TPSA) | 94.83 Ų | Correlates with drug transport and bioavailability. |
| Lipophilicity | ||
| Log P (Consensus) | 1.80 | Indicates good membrane permeability. |
| Water Solubility | ||
| Solubility Class | Moderately soluble | Influences dissolution and absorption. |
| Pharmacokinetics | ||
| Gastrointestinal (GI) absorption | High | Suggests good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No | Indicates low potential for central nervous system side effects. |
| P-gp Substrate | Yes | Suggests the molecule may be actively transported out of cells, affecting distribution. |
| CYP3A4 Inhibitor | No | Low likelihood of inhibiting the metabolism of other drugs metabolized by this enzyme. |
| Drug-likeness | ||
| Lipinski's Rule Violations | 0 | Conforms to the rule of five, predicting good oral bioavailability. |
De Novo Drug Design Principles Applied to this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic molecular framework or scaffold. The steroidal nucleus of this compound represents a well-established and potent anti-inflammatory scaffold. Applying de novo design principles to this scaffold aims to generate new chemical entities that may retain or enhance the desired anti-inflammatory activity while improving other properties, such as selectivity for the glucocorticoid receptor or possessing a more favorable ADME profile.
One key strategy in this area is scaffold hopping , a computational technique used to identify isofunctional molecular structures with chemically distinct core structures. uniroma1.itbhsai.org The goal is to replace the central steroid core of this compound with a novel, non-steroidal scaffold that maintains the crucial three-dimensional arrangement of pharmacophoric features required for binding to the glucocorticoid receptor. This can lead to the discovery of compounds with completely new intellectual property profiles and potentially improved therapeutic indices.
The process of applying de novo design to the this compound scaffold typically involves several steps:
Pharmacophore Modeling: First, the essential structural features of this compound responsible for its anti-inflammatory activity are identified. This includes the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that interact with the active site of the glucocorticoid receptor.
Scaffold Generation: Computational algorithms are then used to search virtual chemical libraries or to construct novel molecular skeletons that can accommodate the identified pharmacophoric features in the correct geometric orientation. This can involve replacing the entire steroid nucleus or parts of it with different ring systems.
Fragment Ligation: Once a new scaffold is proposed, various side chains and functional groups (fragments) are computationally attached to it to optimize interactions with the target receptor.
Scoring and Prioritization: The newly designed molecules are then evaluated and ranked using scoring functions that predict their binding affinity, drug-likeness, and synthetic accessibility. The most promising candidates can then be selected for chemical synthesis and biological testing.
The development of selective glucocorticoid receptor agonists and modulators (SEGRAMs) is an area where such design principles are highly relevant. researchgate.netnih.gov By designing novel compounds based on the this compound pharmacophore, it may be possible to create molecules that dissociate the receptor's transactivation and transrepression functions, potentially leading to a new class of anti-inflammatory agents with fewer side effects. nih.gov
Analytical Methodologies for Methyl Prednisolonate in Research
Chromatographic Techniques for Purity and Quantification in Research Samples.researchgate.netasianpubs.orgmfd.org.mkwjbphs.comnih.gov
Chromatography stands as a cornerstone for the separation and analysis of methyl prednisolonate in research settings. This family of techniques leverages the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities, reactants, and metabolites.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the quantification and purity assessment of this compound in research samples. The development of a robust HPLC method is a meticulous process that involves the strategic selection of columns, mobile phases, and detection parameters to achieve optimal separation and sensitivity.
A typical reversed-phase HPLC (RP-HPLC) method for this compound analysis utilizes a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an aqueous component, such as water with a pH modifier like orthophosphoric acid or ammonium (B1175870) acetate (B1210297), and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). researchgate.netasianpubs.org Isocratic elution, where the mobile phase composition remains constant, is often employed for routine analysis, while gradient elution may be necessary for separating complex mixtures of impurities. asianpubs.org Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits maximum absorbance, typically around 245-254 nm. researchgate.netasianpubs.org
Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. This is performed in accordance with guidelines from the International Conference on Harmonisation (ICH). Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity is established by analyzing a series of standard solutions of this compound at different concentrations and demonstrating a linear relationship between the concentration and the detector response. researchgate.netasianpubs.orgwjbphs.comPrecision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). mfd.org.mkwjbphs.comAccuracy is determined by spiking a sample matrix with a known amount of this compound and calculating the percentage recovery. mfd.org.mkwjbphs.com
Below are interactive data tables summarizing typical validation parameters for HPLC analysis of this compound, compiled from various research findings.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 245 - 254 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40-50 °C) |
Table 2: HPLC Method Validation Data for this compound Quantification
| Validation Parameter | Typical Results |
|---|---|
| Linearity Range | 0.1 - 600 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
Gas Chromatography (GC) is another powerful chromatographic technique, though its direct application to this compound is limited due to the compound's relatively high molecular weight and low volatility. To overcome this, derivatization is a necessary prerequisite. This process involves chemically modifying the this compound molecule to increase its volatility and thermal stability, making it amenable to GC analysis. Common derivatization procedures for corticosteroids include the formation of methoxime-trimethylsilyl (MO-TMS) ethers. nih.govtandfonline.com
In a research context, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for the separation and identification of metabolites, especially in preclinical studies. nih.gov The high resolving power of capillary GC columns allows for the separation of closely related steroid metabolites, while the mass spectrometer provides detailed structural information for their identification.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry research to monitor the progress of reactions and assess the homogeneity of a sample. In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. google.comgoogle.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), alongside spots of the starting material and, if available, the pure product. The plate is then developed in a suitable solvent system, and the separated spots are visualized, often under UV light. By comparing the Rf (retention factor) values of the spots in the reaction mixture lane to those of the standards, a researcher can qualitatively assess the reaction's progress. A completed reaction would ideally show the disappearance of the starting material spot and the appearance of a single product spot. TLC is also used to quickly check the purity of isolated products; a single spot suggests a high degree of homogeneity.
Spectroscopic Characterization in Research Settings.asianpubs.orgnih.gov
Spectroscopic techniques are indispensable for the structural elucidation of this compound and the identification of any related impurities or metabolites. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. While basic 1D NMR (¹H and ¹³C) is used for routine identification, advanced 2D NMR techniques are employed in research settings to gain deeper structural insights, especially for novel derivatives or impurities.
¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the steroid backbone protons, the methyl groups, and the protons of the ester functionality.
¹³C NMR provides information about the different carbon environments within the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbons.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.
COSY experiments reveal which protons are coupled to each other, helping to piece together fragments of the molecule based on proton-proton spin-spin coupling. sdsu.eduemerypharma.comyoutube.com
HSQC experiments show correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of carbon signals. sdsu.eduemerypharma.comyoutube.com
HMBC experiments reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and piecing together the entire molecular framework. sdsu.eduemerypharma.comyoutube.com
Through the combined interpretation of these NMR experiments, researchers can confirm the structure of synthesized this compound and definitively identify the structures of any unknown impurities or degradation products.
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for impurity profiling and the identification of metabolites in preclinical studies of this compound.
For impurity profiling , MS, often coupled with a chromatographic separation technique like HPLC (LC-MS), can detect and provide molecular weight information for even trace-level impurities. By analyzing the fragmentation patterns of these impurities under tandem mass spectrometry (MS/MS) conditions, their structures can often be elucidated. researchgate.net
In preclinical metabolite identification , LC-MS/MS is the method of choice. nih.govresearchgate.netnih.govdshs-koeln.deresearchgate.net Biological samples, such as plasma or urine, from animal studies are analyzed to detect and identify compounds that have been structurally modified from the parent drug. The high sensitivity of modern mass spectrometers allows for the detection of low-level metabolites. By comparing the fragmentation patterns of the metabolites to that of the parent this compound, researchers can deduce the sites of metabolic modification, such as hydroxylation, oxidation, or conjugation. nih.govresearchgate.net This information is vital for understanding the drug's metabolic fate and potential for bioactivation to reactive species.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within the methylprednisolone (B1676475) molecule. fiveable.me The IR spectrum of methylprednisolone displays characteristic absorption bands that correspond to the vibrations of specific chemical bonds. nist.gov Analysis of the spectrum reveals the presence of key functional groups, which is essential for confirming the molecular structure.
The primary functional groups of methylprednisolone that can be identified using IR spectroscopy include:
Hydroxyl (-OH) groups: A strong and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations from the hydroxyl groups in the steroid structure. fiveable.me
Carbonyl (C=O) groups: The spectrum shows strong absorption bands corresponding to the C=O stretching vibrations. The α,β-unsaturated ketone in the A-ring and the ketone in the side chain absorb in the region of 1600-1750 cm⁻¹. The large value of anisotropy of the carbonyl group carbon is due to the shielding/deshielding effect of magnetic anisotropy. nih.gov
Carbon-carbon double bonds (C=C): The C=C stretching vibrations within the steroid's A-ring give rise to absorptions in the 1600-1680 cm⁻¹ region. fiveable.me
Carbon-hydrogen (C-H) bonds: Strong absorptions from C-H stretching in the alkane portions of the steroid backbone are found in the 2850-3000 cm⁻¹ range. fiveable.me
The specific peak positions and intensities in an IR spectrum provide a molecular fingerprint that can be used to identify methylprednisolone and distinguish it from other related steroid compounds. nist.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification in Research Assays
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, accurate, and widely used method for the quantitative determination of methylprednisolone in various research settings, including dissolution studies of pharmaceutical formulations. ijsrst.comresearchgate.net The technique is based on the principle that methylprednisolone absorbs light in the UV region due to its chromophoric α,β-unsaturated ketone structure in the A-ring. wisdomlib.org
The quantification is performed by measuring the absorbance of a solution containing methylprednisolone at its wavelength of maximum absorbance (λmax). For methylprednisolone, the λmax is consistently reported to be around 245-248 nm. ijsrst.comthaidj.org A study on a stability-indicating UV spectrophotometric method determined the λmax to be 248 nm. thaidj.org Another method developed for estimating methylprednisolone from dissolution media identified the λmax at 245 nm. ijsrst.comresearchgate.net
The method's validity is established through several parameters, including linearity, accuracy, and precision. Linearity is typically demonstrated over a specific concentration range, with a high correlation coefficient (R²) indicating a direct relationship between absorbance and concentration.
Table 1: Validation Parameters for UV-Vis Spectrophotometric Quantification of Methylprednisolone
| Parameter | Reported Value/Range | Source |
|---|---|---|
| Wavelength of Max. Absorbance (λmax) | 245 nm | ijsrst.comresearchgate.net |
| Wavelength of Max. Absorbance (λmax) | 248 nm | thaidj.org |
| Linearity Range | 5-40 µg/ml | ijsrst.comresearchgate.net |
| Correlation Coefficient (R²) | 0.998 - 0.999 | ijsrst.comresearchgate.netthaidj.org |
| Precision (% RSD) | 0.80 - 1.80% | thaidj.org |
This technique's simplicity and cost-effectiveness make it suitable for routine quality control and research assays where the quantification of methylprednisolone is required. ijsrst.com
Bioanalytical Methodologies for Pre-clinical Pharmacokinetic/Pharmacodynamic Studies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (animal tissues, fluids)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific, sensitive, and robust technique for the quantitative analysis of methylprednisolone in complex biological matrices such as animal plasma and tissues. nih.govnih.govresearchgate.net This method is essential for pre-clinical pharmacokinetic studies, allowing for the precise measurement of drug concentrations over time. nih.govdoaj.org
A typical LC-MS/MS method for methylprednisolone involves several key steps:
Sample Preparation: Extraction of the drug from the biological matrix is crucial to remove interfering substances. Liquid-liquid extraction (LLE) using solvents like tert-butyl methyl ether is a common approach. nih.govdoaj.org
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous solution (often containing a modifier like formic acid). nih.govdoaj.org
Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov Quantification is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. doaj.orgsciex.jp
Validated LC-MS/MS assays for methylprednisolone in rat plasma and liver have demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 20 ng/mL from a 100 μL sample. nih.gov The validation of these methods ensures their reliability, with parameters like accuracy and precision falling within acceptable limits (typically ±15%). nih.gov
Table 2: Example of LC-MS/MS Method Parameters for Methylprednisolone in Rat Plasma & Liver
| Parameter | Details | Source |
|---|---|---|
| Biological Matrix | Rat Plasma, Rat Liver Homogenate | nih.gov |
| Extraction Method | Liquid-Liquid Extraction (tert-butyl methyl ether) | nih.gov |
| Chromatographic Column | C18 | nih.gov |
| Mobile Phase | Acetonitrile:0.5% formic acid (85:15, v/v) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govdoaj.org |
| MRM Transition (Plasma) | m/z 375→161 | nih.gov |
| MRM Transition (Liver) | m/z 375→357 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | nih.gov |
| Intra- and Inter-day Precision (%RSD) | ≤15.2% | nih.gov |
| Intra- and Inter-day Accuracy | 85.8% - 118% | nih.gov |
The high sensitivity and selectivity of LC-MS/MS make it the gold standard for pharmacokinetic studies of methylprednisolone in pre-clinical animal models. nih.govresearchgate.net
Immunoassays (e.g., ELISA) for Related Biomarker Measurement in Animal Models
While direct measurement of methylprednisolone is typically achieved by chromatographic methods, immunoassays like the enzyme-linked immunosorbent assay (ELISA) play a critical role in pre-clinical pharmacodynamic studies. bioxpedia.com These assays are used to measure endogenous biomarkers that are modulated by the action of methylprednisolone, providing insights into its therapeutic and physiological effects. cdnsciencepub.com
Methylprednisolone is a potent glucocorticoid that modifies the body's immune and inflammatory responses. fda.govpfizer.com Therefore, immunoassays are frequently employed in animal models to quantify biomarkers associated with these pathways, such as:
Cytokines and Chemokines: Pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) are key indicators of an immune response. ELISA kits are widely available to measure the levels of these proteins in animal serum, plasma, or tissue homogenates, allowing researchers to assess the anti-inflammatory effects of methylprednisolone. bio-techne.com
Endogenous Corticosteroids: Measuring the levels of endogenous corticosteroids like corticosterone (B1669441) (in rodents) or cortisol can help in evaluating the effect of exogenous methylprednisolone administration on the hypothalamic-pituitary-adrenal (HPA) axis. cdnsciencepub.com
A significant consideration when using immunoassays for steroid-related compounds is the potential for cross-reactivity. nih.gov An antibody designed for one steroid may bind to other structurally similar molecules. For instance, immunoassays for cortisol have shown high cross-reactivity with prednisolone (B192156) and 6-methylprednisolone. nih.gov While this can be a challenge for quantifying the drug itself, it highlights the structural similarities. For biomarker analysis, highly specific assays are chosen to ensure that the measurements accurately reflect the levels of the intended analyte without interference from the administered drug or its metabolites. bio-techne.com The development of multiplex immunoassays allows for the simultaneous measurement of multiple biomarkers from a single small sample, enhancing the data output from pre-clinical studies. bioxpedia.com
Crystallography and Solid-State Characterization
X-ray Crystallography for Crystal Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. srmist.edu.in This methodology has been applied to derivatives of methylprednisolone to elucidate their solid-state conformation and packing, which influences physical properties like solubility and stability.
The crystal structure of methylprednisolone acetate (form II) has been solved and refined using synchrotron X-ray powder diffraction data. cambridge.orgcambridge.org The analysis provides fundamental information about the molecule's stereochemistry and intermolecular interactions in the solid state.
Key findings from the crystallographic analysis of methylprednisolone acetate include:
Crystal System and Space Group: It crystallizes in the orthorhombic space group P2₁2₁2₁. cambridge.orgcambridge.orgresearchgate.net
Unit Cell Dimensions: The dimensions of the unit cell define the repeating lattice structure. cambridge.orgcambridge.orgresearchgate.net
This detailed structural information is vital for understanding the physicochemical properties of the solid form of the drug and for research in polymorphism, where different crystal forms of the same compound can exhibit different behaviors. google.com
Table 3: Crystallographic Data for Methylprednisolone Acetate (Form II)
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₂₄H₃₂O₆ | cambridge.orgcambridge.orgresearchgate.net |
| Space Group | P2₁2₁2₁ | cambridge.orgcambridge.orgresearchgate.net |
| a | 8.17608(2) Å | cambridge.orgcambridge.orgresearchgate.net |
| b | 9.67944(3) Å | cambridge.orgcambridge.orgresearchgate.net |
| c | 26.35176(6) Å | cambridge.orgcambridge.orgresearchgate.net |
| Volume (V) | 2085.474(6) ų | cambridge.orgcambridge.orgresearchgate.net |
The refined atomic coordinates and the optimized structure provide a precise model of the molecule as it exists in the solid state. cambridge.org
Polymorphism and Amorphous Solid Dispersion Studies (academic, non-clinical relevance)
In the analytical research of corticosteroids, understanding the solid-state properties of an active pharmaceutical ingredient is crucial for controlling its physicochemical properties. For the compound referred to as this compound, likely a variant or ester of methylprednisolone, studies into polymorphism and amorphous solid dispersions are fundamental. These investigations, while academic, provide essential non-clinical data regarding the material's stability, dissolution behavior, and manufacturing potential. Research in this area often uses the parent compound, prednisolone, or its other esters, like methylprednisolone aceponate and methylprednisolone acetate, as models, and the principles are directly applicable.
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. nih.gov These different forms, or polymorphs, can exhibit varied physical properties such as melting point, solubility, and stability, even though they are chemically identical. nih.govresearchgate.net
Research into the polymorphism of the closely related compound prednisolone has identified at least two anhydrous polymorphic forms (Form I and Form II) and a sesquihydrate. researchgate.netacs.org These forms are enantiotropically related, meaning one form can be reversibly converted to the other at a specific transition temperature. acs.org Studies have shown that Form II is the most thermodynamically stable form at room temperature, while Form I is metastable. researchgate.netacs.org However, above a transition temperature of approximately 130°C, Form I becomes the more stable form. acs.org Dehydration of the sesquihydrate form has been found to result in the formation of the metastable Form I. acs.org
Analytical techniques are central to identifying and characterizing these polymorphs. X-ray Powder Diffraction (XRPD) is a primary tool, as each crystalline form produces a unique diffraction pattern. For instance, a monohydrate crystal form of methylprednisolone aceponate, which crystallizes in the orthorhombic system, shows characteristic peaks at diffraction angles (2θ) of 8.6°, 12.2°, 13.6°, 15.3°, and 19.3°. google.comgoogle.com Other techniques such as Differential Scanning Calorimetry (DSC) are used to determine the melting points and enthalpies of fusion, which differ between polymorphs. researchgate.net Spectroscopic methods like Fourier Transform Infrared (FTIR) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy also provide critical data on the molecular structure and packing within the crystal. researchgate.netacs.org
| Compound | Polymorphic Form | Crystal System | Key XRPD Peaks (2θ) | Thermodynamic Stability |
|---|---|---|---|---|
| Prednisolone | Form I | Monoclinic | Not specified | Metastable at room temperature; stable >130°C acs.org |
| Prednisolone | Form II | Orthorhombic | Not specified | Stable at room temperature acs.org |
| Prednisolone | Sesquihydrate | Orthorhombic | Not specified | Hydrated form researchgate.net |
| Methylprednisolone Aceponate | Monohydrate | Orthorhombic | 8.6°, 12.2°, 13.6°, 15.3°, 19.3° google.comgoogle.com | Stable hydrated form google.com |
Amorphous Solid Dispersions (ASDs) are a strategy employed to enhance the solubility and dissolution rates of poorly water-soluble drugs like methylprednisolone. nih.gov An ASD involves dispersing the drug at a molecular level within a hydrophilic polymeric carrier, thereby converting it from a crystalline to a higher-energy amorphous state. nih.govpharmaexcipients.com This amorphous form lacks the long-range molecular order of a crystal, which circumvents the energy barrier required to break down the crystal lattice during dissolution. nih.gov
The selection of the polymer carrier is critical as it stabilizes the amorphous drug and prevents recrystallization. nih.gov Polymers such as hydroxypropylmethylcellulose (B13716658) acetate succinate (B1194679) (HPMCAS), polyvinylpyrrolidone (B124986) (PVP), and Eudragit® derivatives are commonly investigated for this purpose. researchgate.nettandfonline.commdpi.com Academic studies focus on preparing these dispersions through methods like spray drying and hot-melt extrusion and then characterizing them to confirm the amorphous state and assess physical stability. pharmaexcipients.comresearchgate.net
In a study involving methylprednisolone acetate (MPA) and Eudragit® RS100, nanofibers and nanobeads were prepared using an electrospinning method. tandfonline.com Physicochemical characterization using DSC and XRPD confirmed that the crystallinity of the drug was significantly decreased in the electrospun formulations compared to the pure drug. tandfonline.com FTIR analysis showed no chemical interaction between the drug and the polymer, indicating a stable dispersion. tandfonline.com Similarly, solid dispersions of prednisolone with carriers like polyethylene (B3416737) glycol (PEG) and hydroxypropyl-β-cyclodextrin (HP-βCD) have demonstrated a significant reduction in drug crystallinity, leading to improved dissolution profiles. nih.gov The amorphous nature of the drug within the dispersion is typically confirmed by the absence of sharp peaks in XRPD patterns and the disappearance of the drug's melting endotherm in DSC thermograms. tandfonline.comnih.gov
| Drug | Polymer Carrier | Preparation Method | Key Analytical Findings |
|---|---|---|---|
| Methylprednisolone Acetate (MPA) | Eudragit® RS100 | Electrospinning | Decreased drug crystallinity confirmed by DSC and XRPD. No chemical interaction observed via FTIR. tandfonline.com |
| Prednisolone (PRD) | Hydroxypropyl-β-cyclodextrin (HP-βCD) | Solvent Evaporation | Reduced drug crystallinity observed in DSC thermograms. Evidence of drug-carrier interaction from FTIR and XRPD. nih.gov |
| Prednisolone (PRD) | Polyethylene Glycol (PEG) | Solvent Evaporation | Remarkably improved in vitro dissolution rate. Decreased crystallinity shown by DSC and XRPD. nih.gov |
| Prednisolone (PRD) | Polyvinylpyrrolidone (PVP) | Not specified | Marked increase in dissolution rate compared to the pure drug. researchgate.net |
Pre Clinical Pharmacokinetics, Metabolism, and Distribution Studies of Methyl Prednisolonate
Absorption and Distribution in Animal Models
Tissue Distribution and Organ Accumulation in Rodent Models (e.g., renal targeting)
In pre-clinical studies using rodent models, methylprednisolone (B1676475) (MPL) demonstrates wide and varied distribution across tissues. A physiologically based pharmacokinetic (PBPK) model in rats revealed that MPL's tissue partitioning is nonlinear, with the highest binding capacity observed in the liver, followed by the kidney, heart, intestine, skin, spleen, bone, brain, muscle, and lowest in adipose tissue. nih.govnih.gov The drug also shows significant penetration into the lungs. nih.gov
A key area of research has been enhancing the delivery of methylprednisolone to the kidneys to treat renal diseases while minimizing systemic side effects. nih.govnih.gov One approach involves conjugating methylprednisolone with lysozyme (B549824) (LZM), a protein that undergoes filtration by the glomerulus and is then absorbed by proximal tubular epithelial cells in the kidney. nih.govnih.gov In a study using a methylprednisolone-lysozyme (MPS-LZM) conjugate, researchers observed a significant increase in renal exposure to the active drug. nih.govnih.gov Pharmacokinetic experiments showed that the conjugate increased the area under the curve (AUC) of active MPL in the kidneys by approximately 14-fold compared to free MPL. nih.govnih.gov Tissue imaging confirmed that the conjugate rapidly reached the kidneys, with fluorescence detectable for up to 12 hours. nih.govnih.gov This strategy leverages the natural accumulation of lysozyme in the kidneys to achieve targeted drug delivery. nih.govmdpi.com
The distribution of MPL is also influenced by its reversible metabolism to the inactive metabolite, methylprednisone (MPN). nih.govnih.gov The tissue partition coefficient of MPN is linear but varies widely across most tissues, with nonlinear binding occurring in the liver and kidney. nih.govnih.gov
Interactive Data Table: Tissue Partitioning Parameters of Methylprednisolone (MPL) in Rats
| Tissue | Binding Capacity (Bmax) (ng/mL) |
| Liver | 322.9 |
| Kidney | High |
| Heart | High |
| Intestine | High |
| Skin | Moderate |
| Spleen | Moderate |
| Bone | Moderate |
| Brain | Moderate |
| Muscle | Moderate |
| Adipose | 2.74 |
| Lung | High Penetration |
This table is based on data from a PBPK model in rats and indicates the relative binding capacity of MPL in various tissues. "High" and "Moderate" are used for tissues where specific numerical values were not provided in the source but were described as having significant binding. nih.govnih.gov
Blood-Brain Barrier Permeation Studies (in animal models)
Studies in animal models indicate that methylprednisolone has limited ability to cross the blood-brain barrier (BBB). Research in guinea pigs using a vascular brain perfusion technique demonstrated that while MPL does penetrate the BBB, the transfer is slow. nih.gov The volume of distribution of MPL in the brain was found to be 2.6 to 6.3 times greater than that of sucrose, a marker for cerebrovascular space, suggesting the existence of a transport system. nih.gov This transport appears to be a saturable process, likely involving a cytoplasmic endothelial glucocorticoid receptor. nih.gov
Further evidence from studies in pigs and mice suggests that the poor distribution of MPL into the central nervous system is due to the action of P-glycoprotein-mediated efflux transport at the BBB. nih.gov This is consistent with findings for other glucocorticoids like prednisolone (B192156). nih.gov
Despite this limited permeation, some studies have investigated the effects of methylprednisolone on the BBB itself. In a study on mdx mice, an animal model for Duchenne muscular dystrophy, α-methyl-prednisolone (PDN) treatment was shown to restore BBB integrity and reduce alterations in angiogenesis in the brain. fupress.netnih.gov The treatment led to a normalization of the expression of tight junction proteins and a reduction in factors associated with increased vessel permeability. fupress.netnih.gov
Metabolism Pathways in Pre-clinical Systems
Enzymatic Biotransformation (e.g., esterase activity in plasma/serum, liver microsomes, hepatocytes from non-human sources)
The biotransformation of methylprednisolone in pre-clinical systems is a complex process involving reversible metabolism and enzymatic activity in various tissues. A key metabolic pathway is the interconversion between the active form, methylprednisolone (MPL), and its biologically inactive metabolite, 6α-methylprednisone (MPN). nih.gov This reversible reaction is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which is widely distributed in tissues such as the liver, kidney, and lung. nih.gov Specifically, 11β-HSD1 primarily mediates the reduction of MPN back to MPL, while 11β-HSD2 is responsible for the inactivation of MPL to MPN. nih.gov In rats, the conversion of MPL to MPN occurs in the kidney, lung, and intestine, while the back-conversion to the active form happens in the liver and kidney. nih.govnih.gov
Esterases also play a crucial role in the metabolism of methylprednisolone derivatives. For instance, methyl prednisolonate, an ester derivative, is rapidly hydrolyzed in rat serum to its active form and then further to an inactive carboxylic acid. tohoku.ac.jpresearchgate.net Studies have shown that esterase activity is present in various tissues, including the skin, which can influence the local metabolism of topically applied steroid esters. mdpi.com In vitro studies using rat plasma have demonstrated the hydrolysis of various 21-O-acyl derivatives of methyl 16-prednisolone carboxylates to their active forms, which are then metabolized to inactive steroid-16-carboxylates. researchgate.net This highlights the importance of esterase-mediated biotransformation in both activating and inactivating methylprednisolone-related compounds. researchgate.net
The liver is a primary site for the irreversible elimination of both MPL and MPN. nih.govnih.gov In rats, the liver accounts for the entire irreversible clearance of MPL and a significant portion of MPN's clearance, with the lung and kidney also contributing to the elimination of MPN. nih.govnih.gov
Identification of Major Metabolites (in vitro/animal studies, e.g., carboxylic acids)
In preclinical studies, several metabolites of methylprednisolone have been identified. A significant pathway involves the reversible conversion to its inactive metabolite, 6α-methylprednisone (MPN). nih.govnih.gov This interconversion is a key feature of its metabolism in rats. nih.govnih.gov
Further metabolism leads to the formation of other compounds. In equine urine, following intra-articular administration of methylprednisolone acetate (B1210297), three primary metabolites were identified:
17,21-dihydroxy-6α-methyl-1,4-pregnadiene-3,11,20-trione
6α-methyl-17,20β,21-trihydroxy-1,4-pregnadiene-3,11-dione
6α-methyl-11β,17,20β,21-tetrahydroxy-1,4-pregnadien-3-one. nih.gov
These metabolites were found in both unconjugated forms and as glucuronic acid conjugates. nih.gov A fourth metabolite, 6α-methyl-11β,17,20α,21-tetrahydroxy-1,4-pregnadien-3-one, was also tentatively identified. nih.gov
For ester derivatives of methylprednisolone, such as this compound, a primary metabolite is the corresponding carboxylic acid. tohoku.ac.jp In vitro studies with rat plasma have shown that methyl 3,20-dioxo-11β,17α,21-trihydroxy-1,4-pregnadiene-16α-carboxylate (P16CM) is hydrolyzed to the inactive steroid-16-carboxylate. researchgate.net This indicates that hydrolysis of the ester group to form a carboxylic acid is a major route of inactivation for this class of compounds. researchgate.net
Interactive Data Table: Identified Metabolites of Methylprednisolone in Pre-clinical Studies
| Parent Compound | Animal Model/System | Identified Metabolites |
| Methylprednisolone | Rat | 6α-methylprednisone (MPN) nih.govnih.gov |
| Methylprednisolone Acetate | Horse (urine) | 17,21-dihydroxy-6α-methyl-1,4-pregnadiene-3,11,20-trione nih.gov |
| 6α-methyl-17,20β,21-trihydroxy-1,4-pregnadiene-3,11-dione nih.gov | ||
| 6α-methyl-11β,17,20β,21-tetrahydroxy-1,4-pregnadien-3-one nih.gov | ||
| 6α-methyl-11β,17,20α,21-tetrahydroxy-1,4-pregnadien-3-one (trace) nih.gov | ||
| This compound | Rat (serum) | Carboxylic acid derivative tohoku.ac.jp |
| Methyl 16-prednisolone carboxylates | Rat (plasma) | Inactive steroid-16-carboxylates researchgate.net |
Metabolite Activity and Contribution to Overall Pharmacological Effect (pre-clinical)
For ester derivatives of methylprednisolone, the metabolic process often involves a two-step mechanism that modulates their activity. For instance, 21-O-acyl derivatives of methyl 16-prednisolone carboxylates are first hydrolyzed to the active compound, which can then exert its anti-inflammatory effect locally. researchgate.net Subsequently, this active intermediate is further metabolized, typically through hydrolysis of the 16-methoxycarbonyl group, to form inactive steroid-16-carboxylates. researchgate.net This sequential metabolism is a core principle of the "antedrug" concept, where a locally active drug is designed to be rapidly converted into an inactive form upon entering systemic circulation, thereby minimizing systemic side effects. tohoku.ac.jpresearchgate.net
Studies have shown that while some ester derivatives, like this compound, exhibit significant local anti-inflammatory activity comparable to the parent compound, they are rapidly metabolized to inactive carboxylic acids in the bloodstream. tohoku.ac.jpresearchgate.net This rapid inactivation is credited with reducing systemic effects, such as a decrease in adrenal weight, which is often observed with the parent compound. researchgate.net Therefore, the pharmacological profile of methylprednisolone and its derivatives in pre-clinical models is a composite of the activity of the parent drug and the dynamic processes of metabolic activation and inactivation.
Excretion Routes in Animal Models
The elimination of this compound from the body in animal models involves both metabolic transformation and subsequent excretion of the resulting metabolites. The liver and kidneys are the primary organs involved in these processes.
Biliary and Renal Excretion Studies in Rodents
In rodents, particularly rats, this compound undergoes extensive metabolism, primarily in the liver. medsafe.govt.nz The resulting metabolites are then eliminated from the body through both biliary and renal pathways. Studies have shown that the major metabolites of this compound are 20-beta-hydroxymethylprednisolone and 20-beta-hydroxy-6-alpha-methylprednisone. medsafe.govt.nz These metabolites are primarily excreted in the urine as glucuronides, sulphates, and unconjugated compounds. medsafe.govt.nz
Research indicates that the direct renal excretion of unchanged this compound is minimal in rats, with one study reporting that only 0.5% of the parent compound was detected in urine. researchgate.netnih.gov This underscores the significance of hepatic metabolism prior to elimination. While direct quantitative data on the proportion of biliary versus renal excretion of this compound metabolites is not extensively detailed in the available literature, the primary role of the liver in its metabolism strongly suggests that biliary excretion is a major route of elimination for its metabolites. researchgate.net Following intravenous administration of radiolabelled 6α-methylprednisolone to cancer patients, 75% of the total radioactivity was recovered in the urine after 96 hours and 9% in the feces after five days, with 20% of the total dose being excreted in the bile. medsafe.govt.nz
Chronic administration of methylprednisolone has been observed to increase the glomerular filtration rate and renal blood flow in rats, which can influence the renal clearance of substances. medsafe.govt.nz Furthermore, methylprednisolone has been shown to decrease the fractional tubular reabsorption of lithium, indicating an effect on the proximal tubules. researchgate.net
Pre-clinical Pharmacokinetic Modeling
Pharmacokinetic modeling is a crucial tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs. In the pre-clinical evaluation of this compound, both compartmental and non-compartmental analyses have been employed.
Compartmental and Non-Compartmental Analysis in Animal Data
The pharmacokinetic profile of this compound in rats has been effectively described using compartmental models. nih.gov Specifically, a two-compartment model has been shown to adequately capture the bi-exponential kinetics of the drug following intravenous administration. nih.govresearchgate.net This model describes the body as consisting of a central compartment (representing blood and highly perfused organs) and a peripheral compartment, with the drug moving between them. frontiersin.org
More sophisticated models, such as physiologically based pharmacokinetic (PBPK) models, have also been developed for this compound in rats. researchgate.net These models are a form of compartmental analysis that incorporates physiological and anatomical data to simulate the drug's behavior in different tissues and organs. nih.gov A PBPK model for this compound in rats identified the liver, kidney, and lung as key sites for its conversion to the inactive metabolite, methylprednisone, and subsequent elimination. researchgate.net The irreversible elimination clearance of this compound was found to occur predominantly from the liver. researchgate.net
Non-compartmental analysis (NCA) has also been utilized to determine key pharmacokinetic parameters from concentration-time data without assuming a specific compartmental model structure. nih.gov
Below are tables summarizing pharmacokinetic parameters for this compound in rats from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Normal and Adrenalectomized (ADX) Rats (Non-Compartmental Analysis) nih.gov
| Parameter | IV (Normal) | IV (ADX) | IM (Normal) | IM (ADX) |
| Terminal Half-life (h) | 0.5 | 0.33 | 1.1 | 1.1 |
| AUC (µg·h/mL) | 18.9 ± 3.4 | 18.4 ± 3.2 | 9.3 ± 1.8 | 6.7 ± 1.2 |
| Clearance (L/h/kg) | 2.7 ± 0.5 | 2.8 ± 0.5 | - | - |
| Vz (L/kg) | 2.0 ± 0.5 | 1.4 ± 0.3 | - | - |
| MRT (h) | 0.4 ± 0.1 | 0.3 ± 0.1 | 2.0 ± 0.3 | 2.0 ± 0.3 |
| Data are presented as mean ± S.D. | ||||
| AUC: Area under the concentration-time curve; Vz: Volume of distribution during the terminal phase; MRT: Mean residence time. |
Table 2: Pharmacokinetic Parameters for Intravenous this compound in Rats (Two-Compartment Model) frontiersin.org
| Parameter | Value |
| Clearance (CL) (L/h/kg) | 3.48 |
| Volume of Central Compartment (Vp) (L/kg) | 0.73 |
| Intercompartmental Rate Constant (k12) (h⁻¹) | 1.25 |
| Intercompartmental Rate Constant (k21) (h⁻¹) | 0.88 |
Interspecies Scaling (academic theoretical approaches)
Interspecies scaling is a critical theoretical approach in preclinical drug development that aims to predict the pharmacokinetic parameters in humans based on data obtained from animal studies. drugbank.com This extrapolation is essential for estimating a safe and effective first-in-human dose. The two primary academic theoretical approaches used for this purpose are allometric scaling and physiologically based pharmacokinetic (PBPK) modeling. nih.govdrugbank.com
Allometric Scaling: This empirical method is based on the principle that many physiological and pharmacokinetic parameters, such as clearance and volume of distribution, scale predictably with body weight across different mammalian species. drugbank.comnih.gov The relationship is described by the allometric equation:
Y = aWb
Where Y is the pharmacokinetic parameter of interest, W is the body weight, and a and b are the allometric coefficient and exponent, respectively. By determining these parameters from data in several animal species, one can extrapolate to predict the corresponding parameter in humans. For glucocorticoids like dexamethasone, allometric scaling of clearance has been shown to have a reasonable correlation with body weight across multiple species. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling: This mechanistic approach offers a more sophisticated method for interspecies extrapolation. nih.govrjpbr.com A PBPK model is constructed based on the known physiological and anatomical characteristics of the species being studied (e.g., organ blood flows, tissue volumes) and the physicochemical properties of the drug. epa.govresearchgate.net Once a PBPK model is developed and validated in an animal species, such as the rat for this compound, it can be extrapolated to humans by replacing the animal-specific physiological parameters with human-specific ones. rjpbr.comepa.gov This approach is particularly valuable as it can account for species-specific differences in metabolism and other physiological processes, potentially providing a more accurate prediction of human pharmacokinetics. nih.govresearchgate.net The development of detailed PBPK models for this compound in rats provides a strong foundation for such extrapolation. researchgate.net
Advanced Research Topics and Future Directions for Methyl Prednisolonate
Investigation of Novel Biological Targets Beyond the Glucocorticoid Receptor
While the primary mechanism of methylprednisolone (B1676475) involves its interaction with the glucocorticoid receptor (GR) to modulate gene expression, emerging research is investigating its effects on other biological targets. nih.gov These investigations aim to uncover alternative or complementary pathways through which methylprednisolone exerts its anti-inflammatory and immunomodulatory effects.
Preclinical studies suggest that methylprednisolone may influence cellular processes independently of direct GR-mediated gene transcription. For instance, research in experimental models of spinal cord injury has examined the interplay between methylprednisolone and various signaling molecules and cellular responses. nih.gov Some studies have explored how methylprednisolone might modulate the activity of inflammatory cytokines like TNF-α and IL-6, not just by suppressing their gene expression, but potentially through more direct, non-genomic actions. nih.gov However, the precise molecular mechanisms of these non-GR-mediated effects are still under active investigation and require further elucidation. The goal of this research is to identify new therapeutic avenues where the beneficial effects of methylprednisolone can be harnessed with greater specificity and fewer adverse effects.
Development of Targeted Delivery Systems for Pre-clinical Applications
A significant focus of current research is the development of targeted delivery systems to concentrate methylprednisolone at the site of inflammation or injury, thereby increasing its local efficacy while minimizing systemic exposure and associated side effects. nih.govnih.gov
Nanoparticle-based drug delivery systems are a promising strategy for the targeted administration of methylprednisolone in preclinical models. nih.gov These nanoparticles can be engineered to encapsulate methylprednisolone and deliver it to specific tissues or cells. tandfonline.com For example, in a rat model of spinal cord injury, nanoparticle-mediated local delivery of methylprednisolone was found to be significantly more effective than systemic administration, leading to a reduction in lesion volume and improved behavioral outcomes. nih.gov
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are being explored for their ability to provide controlled and sustained release of methylprednisolone. researchgate.net The surface of these nanoparticles can be modified, for instance with polyethylene (B3416737) glycol (PEG), to enhance their circulation time in the bloodstream and improve their accumulation at target sites. researchgate.net
Below is a table summarizing key findings from preclinical studies on nanoparticle encapsulation of methylprednisolone:
| Nanoparticle Type | Preclinical Model | Key Findings |
| Polymeric Nanoparticles | Rat model of spinal cord injury | Reduced lesion volume and improved behavioral outcomes compared to systemic delivery. nih.gov |
| Cysteine-modified PEGylated nanoparticles | Pancreatitis model | Designed for targeted delivery to the pancreas. researchgate.net |
| Poly(α-lipoic acid)–methylprednisolone (PαLA-MP) prodrug nanoparticles | Rat model of traumatic spinal cord injury | High biocompatibility and effective reduction of pro-inflammatory cytokine release. semanticscholar.org |
This table is based on data from preclinical research studies and is for informational purposes only.
Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another effective vehicle for the targeted delivery of methylprednisolone. nih.gov These formulations can encapsulate the drug and facilitate its uptake by specific cells, such as macrophages involved in inflammatory processes. nih.gov
In vitro studies have demonstrated the rapid cellular uptake of liposomal methylprednisolone by human macrophages. nih.gov Animal models have further shown the superior efficacy of liposomal formulations compared to the free drug. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, liposomal methylprednisolone showed a greater therapeutic effect than the free form of the glucocorticoid. nih.gov The characteristics of liposomes, such as their size and surface charge, can be modified to optimize their delivery efficiency and cellular uptake. researchgate.net
The following table highlights findings from studies on liposomal formulations of methylprednisolone:
| Liposome (B1194612) Formulation | Study Type | Key Findings on Cellular Uptake |
| PEGylated liposomes | In vitro | Rapid uptake by human macrophages within 8 hours. nih.gov |
| Glutathione (GSH) PEG-covered liposomes | In vivo (rat model) | Enhanced brain uptake compared to non-targeted liposomes and free methylprednisolone. nih.gov |
| Anionic and Cationic Liposomes | In vivo (mouse inflammatory skin model) | Cellular uptake efficiency is influenced by liposome size and charge, with smaller anionic liposomes and highly charged cationic liposomes showing greater uptake. researchgate.net |
This table is based on data from in vitro and animal research studies and is for informational purposes only.
Prodrug strategies involve chemically modifying methylprednisolone to create an inactive or less active form that is converted to the active drug at a specific site in the body. researchgate.net This approach can improve the drug's pharmacokinetic properties and target its action more effectively. nih.gov
One such strategy is the "antedrug" concept, where an active drug is designed to undergo predictable biotransformation to an inactive metabolite upon entering systemic circulation, thus minimizing systemic side effects. researchgate.net Steroid-21-oate esters have been developed as antedrugs that are rapidly hydrolyzed to inactive steroid acids. researchgate.net
Preclinical studies have compared different ester prodrugs of methylprednisolone. For example, in a murine model of closed head injury, methylprednisolone suleptanate was found to be more potent than methylprednisolone succinate (B1194679) in enhancing early neurological recovery. nih.gov Another innovative approach involves creating a prodrug by conjugating methylprednisolone with a polymer, such as poly(α-lipoic acid), which can then self-assemble into nanoparticles for targeted delivery and controlled release. semanticscholar.org
Combinatorial Approaches in Pre-clinical Research
To enhance the therapeutic effects of methylprednisolone and potentially reduce the required dose, researchers are investigating its use in combination with other experimental compounds in preclinical models.
Preclinical studies have shown that combining methylprednisolone with other agents can lead to synergistic effects in various disease models. For example, in an in vitro model of rheumatoid arthritis, combining methylprednisolone with certain biotherapies resulted in a more significant reduction of pro-inflammatory cytokines compared to either treatment alone. researchgate.net
In a rat model of experimentally induced Asherman Syndrome, the combined treatment of methylprednisolone and hyaluronic acid showed a significant advantage over single treatments in preventing adhesion formation and reducing inflammation and fibrosis. mdpi.com Furthermore, in a preclinical model for multiple sclerosis (experimental autoimmune encephalomyelitis), the co-treatment of melatonin (B1676174) and methylprednisolone demonstrated a synergistic protective effect, reducing the severity of the disease by decreasing neuroinflammation. csic.es These combinatorial approaches hold promise for developing more effective and safer therapeutic strategies.
Biotechnological Production and Biotransformation of Methyl Prednisolonate
The manufacturing of complex steroidal compounds such as methylprednisolone has progressively integrated biotechnological methods to enhance efficiency, specificity, and environmental sustainability. These approaches are moving away from purely chemical syntheses toward hybrid chemo-enzymatic processes and microbial fermentation.
Microbial Synthesis and Biocatalysis
The industrial production of methylprednisolone often begins with natural sapogenins, like diosgenin, and involves a strategic combination of chemical and biotechnological steps. nih.gov Microbial biotransformation is a key element in this process, utilizing whole microbial cells as biocatalysts to perform specific, often challenging, chemical modifications of the steroid nucleus. nih.govinflibnet.ac.in This method is advantageous because microorganisms can execute highly specific regio- and stereo-selective reactions that are difficult or expensive to achieve through conventional chemical synthesis. inflibnet.ac.in
Living cells from bacteria, fungi, and yeasts are employed as ideal biocatalysts due to their high metabolic rates and the relative ease of maintaining sterile conditions during fermentation. inflibnet.ac.in The most significant advantage of microbial biotransformation is its ability to modify a substrate into a structurally related product through one or a few enzymatic reactions while preserving the core molecular structure. inflibnet.ac.in
Recent advancements in metabolic and genetic engineering have significantly improved the efficiency of microbial steroid production. mdpi.com Researchers are creating genetically engineered microbial strains with enhanced biocatalytic properties for specific steroid conversions. For instance, strains of Mycobacterium neoaurum have been engineered to efficiently produce key C19-steroid synthons, such as androstenedione (B190577) (AD), androstadienedione (ADD), and 9α-hydroxyandrostenedione (9-OH-AD), directly from phytosterols. mdpi.com These synthons then serve as advanced precursors for the semi-synthesis of various pharmaceutical steroids, including methylprednisolone. mdpi.com This approach has the potential to replace ecologically hazardous, multi-stage chemical processes with more environmentally friendly biotechnologies. mdpi.com
Table 1: Examples of Microbial Biotransformation in Steroid Synthesis
| Organism/Genus | Transformation Type | Precursor(s) | Product(s) | Relevance |
| Mycobacterium neoaurum | Side-chain cleavage, hydroxylation | Phytosterols | Androstenedione (AD), 9α-hydroxyandrostenedione (9-OH-AD) | Production of key synthons for corticosteroid synthesis. mdpi.com |
| Streptomyces roseochromogenes | Hydroxylation | Prednisolone (B192156) | 20β-hydroxy prednisolone | Demonstrates specific enzymatic modification of a related corticosteroid. nih.gov |
| Various (Actinobacteria, Proteobacteria) | Degradation/Catabolism | Natural Steroids | 9,10-seco-steroids | Illustrates the microbial pathways for steroid ring degradation. mdpi.com |
Enzymatic Derivatization
Enzymatic derivatization involves using isolated enzymes or whole-cell systems to introduce specific functional groups to a parent molecule, thereby creating novel derivatives with potentially improved properties. In the context of corticosteroids, this can lead to compounds with altered activity, stability, or targeting capabilities.
A notable example is the microbial transformation of prednisolone, a compound structurally similar to methylprednisolone, by Streptomyces roseochromogenes. This bacterium can convert prednisolone into 11β, 17α, 20β, 21-tetrahydroxypregna-1,4-diene-3-one (20β-hydroxy prednisolone). nih.gov This specific hydroxylation at the C-20 position is an enzymatic reaction that modifies the biological profile of the parent steroid. nih.gov
Furthermore, research has extended to creating complex conjugates of methylprednisolone. One study reported the synthesis of a methylprednisolone–lysozyme (B549824) (MPS–LZM) conjugate. mdpi.com This was achieved by first synthesizing methylprednisolone succinate (MPS) and then covalently linking it to lysozyme, a protein carrier. mdpi.com While this specific study used a chemical linker, the principle of creating large-molecule conjugates opens avenues for future enzymatic ligation strategies. Such derivatization is designed to alter the pharmacokinetic profile of the drug, potentially targeting it to specific tissues, such as the kidney in the case of the MPS-LZM conjugate. mdpi.com
Emerging Methodologies and Technologies in this compound Research
The investigation of methylprednisolone's mechanisms and effects is increasingly benefiting from high-throughput and advanced analytical technologies. These tools provide a deeper understanding of the drug's interaction with biological systems at a molecular level.
Application of Omics Technologies (Proteomics, Metabolomics) in Pre-clinical Studies
Omics technologies, which allow for the large-scale study of biological molecules, are powerful tools for elucidating the complex cellular responses to drug administration. biobide.comnih.gov
Proteomics , the study of the entire set of proteins in a biological system, has been applied to understand the effects of methylprednisolone. In one preclinical study, a systems approach combined transcriptome and proteome analysis to map the changes in liver protein expression following a single dose of methylprednisolone. nih.gov Using a high-throughput liquid chromatography/mass spectrometry (LC/MS) strategy, researchers identified 475 proteins that were differentially expressed over time. nih.gov Of these, 217 proteins were grouped into five distinct temporal profiles, revealing the dynamics of the proteomic response, including the early upregulation of proteins involved in critical liver functions like metabolism. nih.gov Such studies provide deep insights into the molecular mechanisms of corticosteroid action beyond direct genomic effects. nih.gov
Metabolomics , the comprehensive analysis of small-molecule metabolites, offers a direct snapshot of the biochemical activity within a cell or organism. nih.gov While specific metabolomic studies on methylprednisolone are emerging, the technology is widely used in preclinical research to understand mechanisms of drug action and toxicity. nih.govmdpi.com By measuring the dynamic response of the metabolome to a drug, researchers can identify affected biochemical pathways, discover biomarkers, and gain insights into the physiological consequences of treatment. mdpi.comfrontiersin.org For a compound like methylprednisolone, which is known to affect glucose and lipid metabolism, metabolomics can precisely map these alterations and help distinguish therapeutic effects from potential off-target liabilities. mdpi.comnih.gov High-throughput metabolomics can also be used to predict novel drug-target relationships by comparing the metabolic profiles of drug-treated cells with those of cells where specific genes are overexpressed. embopress.org
Table 2: Overview of Omics Technologies in Preclinical Research
| Omics Technology | Analyzed Molecules | Key Techniques | Research Application for Methylprednisolone |
| Proteomics | Proteins (Proteome) | Mass Spectrometry (LC-MS/MS), TMT-labeling, Gel Electrophoresis | Identifying and quantifying changes in protein expression in response to treatment; understanding molecular mechanisms of action and off-target effects. nih.govnpsciences.com |
| Metabolomics | Metabolites (Metabolome) | Mass Spectrometry (LC-MS, GC-MS), Nuclear Magnetic Resonance (NMR) | Profiling changes in metabolic pathways (e.g., glucose, lipid); identifying biomarkers of drug response or toxicity. nih.govnih.gov |
| Transcriptomics | RNA Transcripts (Transcriptome) | Next-Generation Sequencing (NGS), Microarrays | Measuring changes in gene expression that precede protein-level changes; identifying regulated genes and pathways. biobide.comnih.gov |
Advanced Imaging Techniques for In Vivo Pre-clinical Research
Advanced in vivo imaging allows for the non-invasive, longitudinal monitoring of biological processes within a living organism, providing crucial data on drug distribution and efficacy in preclinical models. nih.govmedilumine.com
Several imaging modalities are applicable to methylprednisolone research:
Optical Imaging (Fluorescence/Bioluminescence): This technique is highly sensitive for tracking cells or molecules tagged with fluorescent or bioluminescent reporters. tufts.edu For instance, a derivative of methylprednisolone conjugated to a fluorescent dye (like the FITC-labeled MPS-LZM) could be visualized in real-time to study its biodistribution and accumulation in target tissues. mdpi.comnih.gov
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques use radiolabeled tracers to provide quantitative data on metabolic activity and receptor binding. medilumine.com A radiolabeled version of methylprednisolone could be developed to precisely quantify its uptake in various organs and tumors, offering insights into its pharmacokinetics and target engagement. nih.gov
Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can also offer functional information. medilumine.com Advanced MRI techniques like MR spectroscopy can measure the levels of specific molecules in vivo, providing metabolic information. nih.gov Chemical Exchange Saturation Transfer (CEST) MRI is an emerging technique that can detect low-concentration compounds and altered metabolism, which could potentially be used to assess the downstream effects of methylprednisolone treatment on tissue pathophysiology. shihaozeng.com
Table 3: Advanced In Vivo Imaging Modalities for Preclinical Research
| Imaging Modality | Principle | Potential Application for Methylprednisolone Research |
| Optical Imaging | Detects light emitted from fluorescent or bioluminescent probes. tufts.edu | Tracking the biodistribution of fluorescently-labeled methylprednisolone conjugates. mdpi.commedilumine.com |
| PET/SPECT-CT | Uses radiotracers to quantify metabolic processes or receptor density. nih.gov | Quantifying drug uptake and target engagement in specific tissues using a radiolabeled form of the drug. medilumine.com |
| MRI / MRS / CEST | Uses magnetic fields and radio waves to generate anatomical and metabolic data. nih.govshihaozeng.com | Assessing structural and metabolic changes in tissues (e.g., in brain, muscle, or tumors) following treatment. medilumine.comshihaozeng.com |
| Micro-CT | Provides high-resolution 3D anatomical images using X-rays. tufts.edu | Evaluating structural changes in bone or other tissues as a result of corticosteroid effects in disease models. tufts.edu |
Unexplored Pre-clinical Therapeutic Potentials and Research Niches
While methylprednisolone is a well-established corticosteroid, several research avenues remain for exploring its full therapeutic potential and developing next-generation applications.
Targeted Delivery Systems: A significant research niche lies in the development of drug delivery systems that concentrate methylprednisolone at the site of disease, thereby maximizing efficacy and minimizing systemic exposure. The synthesis of a kidney-targeting methylprednisolone-lysozyme conjugate is a prime example. mdpi.com Future research could focus on designing conjugates or nanoparticle formulations that target other specific cell types or tissues, such as inflamed joints in arthritis, specific immune cell populations, or tumors.
Neurological and Neurodegenerative Diseases: Methylprednisolone is used in acute exacerbations of multiple sclerosis, but its potential in other neurological conditions is less explored. nih.gov Its potent anti-inflammatory and immunosuppressive effects could be investigated in preclinical models of other neuroinflammatory or neurodegenerative diseases. nih.govnih.gov Advanced omics and imaging techniques could help elucidate its mechanism in the central nervous system and identify new therapeutic opportunities. nih.govshihaozeng.com
Modulation of Cellular Metabolism: Proteomic studies have shown that methylprednisolone profoundly impacts liver metabolism, including pathways for lipids and amino acids. nih.gov This opens a research niche to investigate whether these metabolic effects can be harnessed for therapeutic benefit in metabolic diseases. Conversely, understanding these effects in greater detail could lead to strategies to mitigate the metabolic side effects associated with long-term corticosteroid use.
Combination Therapies: Exploring the synergistic potential of methylprednisolone with other therapeutic modalities is a promising area. This could include combinations with targeted molecular therapies, immunotherapies, or even cell-based therapies. Its immunosuppressive properties could be valuable for modulating the host response to regenerative medicine strategies or for enhancing the efficacy of certain anti-cancer treatments. nih.gov
Q & A
Q. How can conflicting in silico predictions about this compound’s toxicity be resolved experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
